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Compound of Interest

5-Fluoroisoquinoline-1-carboxylic
Compound Name:

acid
CAS No.: 1179149-35-9
Cat. No.: B2950041

Get Quote

Executive Summary

Isoquinoline-1-carboxylic acid (ILCA) is a critical scaffold in medicinal chemistry, serving as a
bioisostere for naphthalene and quinoline derivatives. Its crystal structure reveals a complex

landscape of tautomeric equilibria (neutral vs. zwitterionic) that significantly impacts solubility,
bioavailability, and ligand-protein binding affinity.

This guide provides a technical comparison of ILCA against its primary structural isomer,
Quinoline-2-carboxylic acid (Quinaldic Acid), and key derivatives (Esters/Amides). The analysis
focuses on crystallographic data, supramolecular packing motifs, and experimental protocols
for solid-state characterization.

Structural Analysis & Crystallographic Data
Parent Scaffold: Isoquinoline-1-Carboxylic Acid

The crystal structure of I1LCA is defined by the competition between intramolecular hydrogen
bonding (N---H-O) and intermolecular packing forces.[1][2] Unlike simple carboxylic acids that
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form classic

dimers, I1CA often crystallizes in motifs driven by its zwitterionic potential.

Key Crystallographic Parameters:

CSD Refcode: 654875

Space Group: Monoclinic

(Typical for planar aromatic acids)

Zwitterionic Character: The proximity of the basic isoquinoline nitrogen (

) and the acidic carboxyl group (

) allows for proton transfer in the solid state.

Packing Motif: Molecules typically form infinite 1D chains driven by

interactions, rather than discrete dimers. This "head-to-tail" alignment increases lattice
energy and melting point compared to non-zwitterionic analogs.

Comparative Benchmark: Quinoline-2-Carboxylic Acid
(Quinaldic Acid)

Quinaldic acid serves as the primary alternative. Its crystal structure is unique because it can
co-crystallize as a 1:1 stoichiometric mixture of neutral and zwitterionic tautomers in the same
unit cell—a rare phenomenon termed "desmotropy"” in older literature.

Table 1: Crystallographic Comparison of Isomers
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Isoquinoline-1-Carboxylic Quinoline-2-Carboxylic

Feature . .

Acid (I1CA) Acid (Q2CA)
Crystal System Monoclinic Monoclinic
Space Group

Predominantly Zwitterionic Mixed Neutral / Zwitterionic
Tautomer State ] ]

(Solid State) (1:1 Ratio)

) ) ) Hybrid: Dimers (Neutral) +
H-Bond Motif 1D Chains (Head-to-Tail) _ o
Chains (Zwitterion)

Melting Point 164 °C (dec.) 156-158 °C
Solubility Low (High Lattice Energy) Moderate (Disrupted Packing)

Derivative Analysis: Esters and Amides

Modifying the carboxylic acid group locks the tautomeric state, drastically altering the crystal
packing.

e Methyl Isoquinoline-1-carboxylate:
o Structure: Exists purely as the neutral form.
o Packing: Lacks strong H-bond donors. Packing is dominated by

stacking and weak
interactions.[1]

o Result: Significantly lower melting point (~40-50 °C) and higher solubility in organic
solvents compared to the parent acid.

e |Isoquinoline-1-carboxamide:

o Structure: Restores H-bond donor capability (
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o Packing: Forms classic amide-amide

dimers or "tape" structures.

o Relevance: Structurally mimics the adenosine adenine ring, making it a relevant scaffold
for kinase inhibitor design.

Visualizing Structural Logic

The following diagram illustrates the tautomeric equilibrium and how derivatization locks the
structure, influencing the solid-state packing.
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Caption: Tautomeric equilibrium in the parent acid vs. "locked" states in derivatives, dictating
lattice stability.

Experimental Protocols
Synthesis of Isoquinoline-1-Carboxylic Acid

Method: Reissert Reaction (Classic & Reliable)

o Reagent Preparation: Dissolve isoquinoline (10 mmol) in DCM (20 mL).
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 Activation: Add benzoyl chloride (11 mmol) dropwise at 0°C to form the N-
benzoylisoquinolinium salt.

e Nucleophilic Attack: Add trimethylsilyl cyanide (TMSCN, 12 mmol). Stir at RT for 4 hours.

o Hydrolysis: Reflux the intermediate (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) in conc.
HCI/AcOH (1:1) for 6 hours.

o Workup: Cool to precipitate the crude acid. Recrystallize from ethanol/water (1:1).

Crystallization Protocol for X-Ray Diffraction

Objective: Obtain single crystals suitable for SC-XRD.
e Solvent System: Ethanol : Water (80:20 v/v).
e Method: Slow Evaporation.[3]
o Dissolve 50 mg of pure I1CA in 5 mL of warm solvent mixture.
o Filter through a 0.45 um PTFE syringe filter into a clean scintillation vial.
o Cover the vial with parafilm and poke 3-4 small holes.
o Place in a vibration-free environment at 20°C.
o Observation: Colorless prisms typically appear within 3-5 days.

o Note: If zwitterionic form is desired, ensure pH is neutral. For the hydrochloride salt
(protonated), add 1 eq. of 1M HCI before crystallizing.

Comparative Performance Guide

Use Case: Drug Discovery (Scaffold Selection)
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Parameter

Isoquinoline-1-

Methyl Ester Carboxamide

Carboxylic Acid Derivative Derivative
Lipophilicity (LogP) ~0.8 (pH dependent) ~2.3 ~1.1
2 (
H-Bond Donors 1 (COOH) 0
)
H-Bond Acceptors 2 (N, C=0) 2 (N, C=0) 2 (N, C=0)

Solid State Stability

High (Zwitterionic

lattice)

Moderate (H-bonded

Low (Weak forces) )
dimers)

Bioavailability Risk

Poor solubility (Lattice

energy)

Hydrolysis required Good balance

Recommendation:

o For Fragment Screening: Use the Methyl Ester to ensure solubility in DMSO stock solutions

(avoiding precipitation due to high lattice energy of the zwitterion).

o For Co-Crystallization: Use the Parent Acid if targeting basic residues (Arg/Lys) in the active

site, as the carboxylate can form salt bridges.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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